molecular formula C16H13N5O3 B6528788 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 1019102-46-5

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No. B6528788
CAS RN: 1019102-46-5
M. Wt: 323.31 g/mol
InChI Key: ULUPQIKVXUGZOC-UHFFFAOYSA-N
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Description

“N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The compound also contains an oxadiazole ring and a benzofuran moiety .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis process for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The pyrazole ring is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The oxadiazole is another heterocyclic ring containing three nitrogen atoms and two oxygen atoms . The benzofuran is a fused aromatic ring containing a benzene and a furan .


Chemical Reactions Analysis

Pyrazole compounds are known to undergo various chemical reactions. They can react with primary amines, leading to the formation of corresponding enamino nitriles . Hydrazine hydrate can act in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H17N5O2S and an average mass of 343.404 Da . It has a density of 1.4±0.1 g/cm3 and a molar refractivity of 94.3±0.5 cm3 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a polar surface area of 111 Å2 and a molar volume of 249.9±7.0 cm3 .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Pyrazole derivatives are of interest in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , so this compound could be of interest in these fields.

properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-9-7-11(20-21(9)2)15-18-19-16(24-15)17-14(22)13-8-10-5-3-4-6-12(10)23-13/h3-8H,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUPQIKVXUGZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

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